Silver hydride

High-pressure chemistry Materials discovery Silver hydride

Silver hydride (AgH, silver monohydride) is a diatomic molecule of silver and hydrogen with a molecular weight of 108.876 g/mol. As a gas-phase species, its ionization energy is 9.23 ± 0.12 eV , and the proton affinity (ΔrH° for Ag⁻ + H⁺ → AgH) is 336.1 ± 1.9 kcal/mol.

Molecular Formula AgH
Molecular Weight 108.876 g/mol
CAS No. 13967-01-6
Cat. No. B15342926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver hydride
CAS13967-01-6
Molecular FormulaAgH
Molecular Weight108.876 g/mol
Structural Identifiers
SMILES[AgH]
InChIInChI=1S/Ag.H
InChIKeyMWQHODSUPNAXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Hydride (CAS 13967-01-6) Procurement: Physicochemical Baseline and Stability Constraints


Silver hydride (AgH, silver monohydride) is a diatomic molecule of silver and hydrogen with a molecular weight of 108.876 g/mol [1]. As a gas-phase species, its ionization energy is 9.23 ± 0.12 eV [2], and the proton affinity (ΔrH° for Ag⁻ + H⁺ → AgH) is 336.1 ± 1.9 kcal/mol [3]. Critically, AgH is not a stable bulk compound under ambient conditions: thermodynamically stable AgH is predicted only at extreme pressures exceeding 100 GPa [4]. Under standard laboratory conditions, AgH exists solely as a transient gas-phase molecule, a matrix-isolated species, or a ligand-stabilized cluster component, rendering it unavailable as a discrete, shelf-stable reagent.

Why Silver Hydride (CAS 13967-01-6) Cannot Be Substituted with Other Coinage Metal Hydrides


Generic substitution among coinage metal hydrides (CuH, AgH, AuH) is not scientifically valid due to fundamental differences in electronic structure and stability. AgH exhibits significantly stronger relativistic effects than CuH, making it a distinct benchmark for high-level computational methods [1]. Furthermore, while stable CuH clusters and AuH complexes are known, bulk AgH is metastable under ambient conditions and requires extreme pressures (>100 GPa) for thermodynamic stabilization [2]. This unique pressure-dependent behavior, combined with its ionic Ag⁺–H⁻ bonding character confirmed by Bader charge analysis [3], distinguishes AgH from its copper and gold analogs for both high-pressure materials research and fundamental relativistic quantum chemistry studies.

Quantitative Differentiation Evidence for Silver Hydride (CAS 13967-01-6): Pressure-Dependent Stability and Relativistic Electronic Structure


Thermodynamic Stability of AgH Under High Pressure: Comparison with Ambient Conditions

While AgH is thermodynamically unstable at ambient pressure, first-principles evolutionary calculations predict a stable trigonal AgH phase at 100 GPa [1]. This pressure-induced stabilization contrasts with the ambient instability of AgH and the known metastability of CuH, which decomposes at ~60°C under ambient pressure [2].

High-pressure chemistry Materials discovery Silver hydride

Relativistic Effects in AgH Electronic Structure: Spin-Orbit Coupling in Excited States

High-level MRCI calculations incorporating spin-orbit coupling (SOC) reveal that AgH possesses 24 individual Ω states arising from relativistic splitting, with significant SOC effects due to the heavy silver atom [1]. This contrasts with CuH, where SOC effects are substantially weaker, and with AuH, where SOC is even more pronounced. AgH thus occupies a unique intermediate position among coinage metal hydrides for calibrating relativistic computational methods.

Quantum chemistry Relativistic effects Electronic structure

Ionic Bonding Character of AgH at High Pressure: Bader Charge Analysis

At 100 GPa, Bader charge analysis confirms that AgH adopts an ionic Ag⁺–H⁻ bonding configuration, with effective charge transfer from silver to hydrogen [1]. This contrasts with the covalent/metallic bonding observed in many transition metal hydrides and with the metallic nature of the high-pressure AgH phase itself. This ionic character is a distinctive feature of silver hydride under extreme conditions.

High-pressure physics Chemical bonding Charge transfer

Validated Research Applications for Silver Hydride (CAS 13967-01-6)


High-Pressure Materials Discovery: AgH as a Model System for Pressure-Induced Metallization

AgH is predicted to be thermodynamically stable as a trigonal phase at 100 GPa, exhibiting metallic behavior and ionic Ag⁺–H⁻ bonding [1]. Researchers studying pressure-induced phase transitions, metallization of hydrides, or hydrogen storage materials under extreme conditions may use computational predictions of AgH to guide diamond anvil cell experiments. The compound's unique stability window at 100 GPa offers a distinct pressure benchmark compared to other coinage metal hydrides.

Relativistic Quantum Chemistry: Benchmarking Spin-Orbit Coupling Methods with AgH

AgH serves as a critical test molecule for relativistic quantum chemistry due to the significant spin-orbit coupling (SOC) in the silver atom. High-level MRCI calculations reveal 24 Ω states and require SOC corrections to accurately reproduce experimental UV absorption spectra [2]. Computational chemists developing new relativistic methods or basis sets for heavy elements can use AgH as a benchmark to validate their approaches, particularly for molecules where SOC effects are intermediate between lighter (Cu) and heavier (Au) analogs.

Fundamental Spectroscopy: Gas-Phase AgH as a Reference for Astrophysical and Physical Chemistry Studies

The diatomic AgH molecule is of astrophysical interest due to its presence in cool star spectra [3]. Its well-characterized gas-phase thermochemistry (ionization energy: 9.23 ± 0.12 eV; proton affinity: 336.1 ± 1.9 kcal/mol) makes it a valuable reference for mass spectrometry, laser photodetachment experiments, and modeling of metal hydride formation in interstellar environments [4]. This application relies on the unique spectroscopic signature of the AgH molecule, which differs from CuH and AuH.

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